Ethyl 4-aminopicolinate physicochemical properties
Ethyl 4-aminopicolinate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-aminopicolinate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-aminopicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecules.[1][2] Its utility is fundamentally governed by its physicochemical properties, which influence its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive analysis of these core properties, blending established data with the practical methodologies required for their empirical validation. The focus is on not just the 'what' but the 'why'—elucidating the rationale behind experimental choices to ensure robust and reproducible characterization.
Molecular and Structural Characteristics
The foundational properties of a molecule are its composition and structure. These dictate all other physicochemical behaviors.
Table 1: Core Molecular Identifiers for Ethyl 4-aminopicolinate
| Property | Value | Source(s) |
| CAS Number | 773140-43-5 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | |
| Synonyms | Ethyl 4-aminopyridine-2-carboxylate | [1] |
| InChI Key | JEGLDMPBDKDOQM-UHFFFAOYSA-N | [3] |
The structure combines a pyridine ring, an amino group, and an ethyl ester. This unique arrangement of functional groups—a hydrogen bond donor (the amino group), hydrogen bond acceptors (the ester carbonyl and pyridine nitrogen), and an aromatic system—makes it a valuable scaffold in pharmaceutical research.[1]
Caption: 2D Structure of Ethyl 4-aminopicolinate.
Physical State and Thermal Properties
Understanding the physical and thermal properties is critical for handling, storage, formulation, and purification.
Table 2: Physical and Thermal Data
| Property | Value | Comments |
| Physical Form | Pale-yellow to yellow-brown solid/crystalline substance.[1] | Indicates a relatively pure compound suitable for standard laboratory handling. |
| Storage Temp. | 2-8°C or -20°C recommended.[2] | Cool, dry storage is advised to maintain stability. |
| Melting Point | Data not available for ethyl ester. Methyl ester: 131-135°C. | The ethyl ester is expected to have a slightly different, likely lower, melting point. |
| Boiling Point | Data not available. Predicted for methyl ester: 333.7°C.[4] | High boiling point is typical for compounds with this molecular weight and polarity. |
Expert Insights & Experimental Protocol: Melting Point Determination via DSC
While capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the gold standard for thermal analysis. It offers higher precision and detects other thermal events like polymorphism. The choice to use DSC is driven by the need for accurate, reproducible data essential for quality control and regulatory filings.
Protocol: DSC Analysis
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Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium). This step is crucial for data trustworthiness.
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Sample Preparation: Accurately weigh 2-5 mg of Ethyl 4-aminopicolinate into a standard aluminum DSC pan. Crimp the pan with a lid.
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Method Setup:
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Initial Temperature: 25°C
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Heating Rate: 10°C/min (a standard rate balancing resolution and speed).
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Final Temperature: ~20-30°C above the expected melting point (e.g., 160°C).
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Atmosphere: Nitrogen purge (e.g., 50 mL/min) to provide an inert environment and prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.
Caption: Workflow for Melting Point determination by DSC.
Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from reaction work-ups to in-vivo absorption.
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General Solubility: The compound is described as being soluble in polar organic solvents.[1]
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Analog Data (Methyl 4-aminopicolinate): The closely related methyl ester is very soluble in DMF, soluble in methanol, sparingly soluble in acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] The ethyl ester is expected to have slightly lower polarity and thus slightly reduced solubility in highly polar solvents like water and increased solubility in less polar organic solvents compared to its methyl counterpart.
Expert Insights & Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method (or a miniaturized version) remains the most reliable way to determine thermodynamic equilibrium solubility. This protocol is self-validating because it ensures equilibrium is reached by measuring concentration until it plateaus over time.
Protocol: Equilibrium Solubility
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Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Sample Preparation: Add an excess amount of Ethyl 4-aminopicolinate to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time needed to reach equilibrium.
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Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC-UV method.
Spectroscopic Fingerprint
Spectroscopic data provides an unambiguous structural fingerprint, essential for identity confirmation and quality control. While specific spectra for the ethyl ester are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Features of Ethyl 4-aminopicolinate
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | ~1.3 ppm (triplet, 3H), ~4.3 ppm (quartet, 2H), ~5.0-6.0 ppm (broad singlet, 2H), 3 distinct aromatic signals between 6.5-8.5 ppm. | Based on the ethyl group (-CH₂CH₃), the amino group (-NH₂), and the three unique protons on the substituted pyridine ring.[6] |
| IR | 3300-3500 cm⁻¹ (N-H stretches), ~1710-1730 cm⁻¹ (C=O ester stretch), 1500-1600 cm⁻¹ (aromatic C=C/C=N stretches). | Characteristic vibrations of the primary amine, the conjugated ester carbonyl, and the pyridine ring. |
| UV-Vis | Absorption maxima are expected in the UV region, likely with two main bands corresponding to π→π* transitions of the aromatic system. | The aminopyridine chromophore is a strong UV absorber. The exact λmax would be solvent-dependent.[7] |
Expert Insights & Experimental Protocol: Acquiring High-Quality NMR Data
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation. The choice of solvent and instrument parameters are critical for obtaining a clean, interpretable spectrum.
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of Ethyl 4-aminopicolinate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amino group.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Lock the instrument on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and peak shape.
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Data Acquisition:
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Acquire a standard one-pulse proton spectrum.
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Set an appropriate spectral width and number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Use a relaxation delay (D1) of at least 1-2 seconds to allow for adequate relaxation of the nuclei.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the raw data.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS.
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Integrate the signals to determine the relative number of protons for each peak.
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References
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Analyze the ir spectrum of ethyl 4-aminobenzoate. Chegg. [Link]
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Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
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Ethyl 4-aminopicolinate | 773140-43-5. Acmec Biochemical. [Link]
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UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. [Link]
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Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. ResearchGate. [Link]
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Methyl 4-aminopyridine-2-carboxylate. lookchem.com. [Link]
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Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2. PubChem. [Link]
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Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2. PubChem. [Link]
Sources
- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 773140-43-5[Ethyl 4-aminopicolinate]- Acmec Biochemical [acmec.com.cn]
- 4. Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
